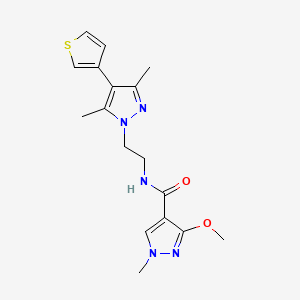

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3,5-dimethyl-4-thiophen-3-ylpyrazol-1-yl)ethyl]-3-methoxy-1-methylpyrazole-4-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O2S/c1-11-15(13-5-8-25-10-13)12(2)22(19-11)7-6-18-16(23)14-9-21(3)20-17(14)24-4/h5,8-10H,6-7H2,1-4H3,(H,18,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MUEHOIKOOSQCAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1CCNC(=O)C2=CN(N=C2OC)C)C)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

359.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” typically involves multi-step organic reactions. The process may start with the preparation of the pyrazole core, followed by functionalization at various positions to introduce the thiophene and methoxy groups. Common reagents used in these reactions include hydrazines, aldehydes, and carboxylic acids, under conditions such as reflux or catalytic hydrogenation.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and advanced purification techniques like chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

“N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” can undergo various chemical reactions, including:

Oxidation: Conversion of functional groups to higher oxidation states.

Reduction: Reduction of nitro groups or carbonyl compounds.

Substitution: Nucleophilic or electrophilic substitution reactions at the pyrazole or thiophene rings.

Common Reagents and Conditions

Common reagents include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. Reaction conditions may vary from mild to harsh, depending on the desired transformation.

Major Products

The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may yield carboxylic acids, while substitution reactions can introduce various substituents onto the pyrazole or thiophene rings.

Scientific Research Applications

Biological Activities

Research indicates that this compound exhibits various biological activities, including:

- Anti-inflammatory Activity

- Anticancer Properties

- Antimicrobial Activity

- Neuroprotective Effects

Synthesis Methodologies

The synthesis of N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide typically involves multi-step organic reactions. Common methods include:

- Refluxing with Carbon Disulfide : Used to prepare various derivatives from precursor compounds.

- Microwave-Assisted Synthesis : Facilitates rapid synthesis while maintaining high yields and purity of the desired product .

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Study 1 | Investigated the anti-inflammatory properties of similar pyrazole compounds | Potential treatment for arthritis and other inflammatory conditions |

| Study 2 | Explored anticancer activity through apoptosis mechanisms | Development of new anticancer therapies |

| Study 3 | Analyzed neuroprotective effects on neuronal cell lines | Implications for Alzheimer's disease treatment |

Mechanism of Action

The mechanism of action of “N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide” would depend on its specific biological target. Typically, pyrazole derivatives interact with enzymes or receptors, modulating their activity through binding interactions. This can involve hydrogen bonding, hydrophobic interactions, and other non-covalent forces.

Comparison with Similar Compounds

Comparison with Structural and Functional Analogs

Structural Similarities and Divergences

The compound shares structural motifs with other pyrazole- and thiophene-containing analogs. For example, Preparation 4i and 4j (synthesized in a 2023 study) incorporate pyrimidine and coumarin moieties but lack the ethyl-linked pyrazole-carboxamide backbone seen in the target compound . Key differences include:

- Substituent Diversity : The target compound uses thiophene (a sulfur-containing heterocycle) at the pyrazole 4-position, whereas analogs like 4i/4j employ coumarin (a benzopyrone derivative), which confers fluorescence and distinct hydrogen-bonding capabilities.

- Linker Flexibility : The ethyl spacer in the target compound may enhance conformational adaptability compared to rigid tetrazole or pyrimidine linkers in analogs.

Pharmacological and Physicochemical Properties

A hypothetical comparison table based on structural analogs is provided below:

*LogP values estimated via computational tools (e.g., XLogP3).

Biological Activity

N-(2-(3,5-dimethyl-4-(thiophen-3-yl)-1H-pyrazol-1-yl)ethyl)-3-methoxy-1-methyl-1H-pyrazole-4-carboxamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article reviews the existing literature on the biological activities of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

The compound's chemical structure can be described as follows:

- Molecular Formula : C18H20N4O2S

- Molecular Weight : 348.44 g/mol

- CAS Number : 2034511-18-5

1. Anticancer Activity

Research indicates that pyrazole derivatives, including the compound , exhibit significant anticancer properties. A study found that similar pyrazole-based compounds demonstrated cytotoxic effects against various cancer cell lines, including HepG2 (liver cancer) and A549 (lung cancer), with IC50 values indicating effective inhibition of cell proliferation . The mechanism often involves the induction of apoptosis and cell cycle arrest.

2. Anti-inflammatory Properties

The compound has shown potential as an anti-inflammatory agent. Pyrazole derivatives are known to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play crucial roles in inflammation pathways. In vitro studies have reported that certain pyrazole compounds exhibit selective COX-2 inhibition, suggesting a favorable safety profile compared to non-selective NSAIDs .

3. Antimicrobial Activity

The antimicrobial properties of pyrazole derivatives have been documented extensively. Compounds with similar structures have demonstrated efficacy against various bacterial strains and fungi. The presence of thiophene rings in the structure may enhance the antimicrobial activity by improving membrane permeability or targeting specific bacterial enzymes .

Research Findings and Case Studies

The mechanisms through which this compound exerts its biological effects include:

- Apoptosis Induction : Activation of caspases leading to programmed cell death in cancer cells.

- Inhibition of Inflammatory Mediators : Reduction of prostaglandin synthesis via COX inhibition.

- Disruption of Microbial Cell Wall Synthesis : Interference with bacterial cell wall integrity leading to cell lysis.

Q & A

Q. Table 1: Comparative Synthesis Parameters from Analogous Compounds

| Parameter | Example 1 | Example 2 |

|---|---|---|

| Temperature (°C) | 70–80 | 60–70 |

| Solvent | DMF | THF |

| Reaction Time (h) | 12–24 | 8–12 |

| Yield (%) | 65–78 | 72–85 |

Basic: Which spectroscopic and chromatographic methods are recommended for structural characterization?

Answer:

- NMR Spectroscopy : H and C NMR are critical for confirming substituent positions and stereochemistry .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight and fragmentation patterns .

- TLC/HPLC : Monitor reaction progress and purity (>95%) using silica-gel TLC (ethyl acetate/hexane) or reverse-phase HPLC .

Advanced: How can researchers resolve discrepancies in reported biological activity data across studies?

Answer:

Discrepancies often arise from:

- Purity variability : Ensure >95% purity via HPLC and recrystallization .

- Assay conditions : Standardize cell lines (e.g., HepG2 for cytotoxicity) and incubation times .

- Negative controls : Include known inhibitors (e.g., doxorubicin for anticancer assays) to validate results .

Example : In antimicrobial studies, MIC values may vary due to bacterial strain differences. Cross-validate using CLSI guidelines .

Advanced: What computational strategies predict binding affinity with biological targets?

Answer:

- Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., COX-2 or kinase targets) .

- MD Simulations : Run 100-ns simulations in GROMACS to assess binding stability under physiological conditions .

- QSAR Models : Corporate substituent electronic parameters (Hammett constants) to predict activity trends .

Basic: What purification techniques achieve high purity (>95%) for this compound?

Answer:

- Column Chromatography : Use silica gel with gradient elution (hexane → ethyl acetate) .

- Recrystallization : Optimize solvent pairs (ethanol/water) for crystal formation .

- Prep-HPLC : Employ C18 columns with acetonitrile/water mobile phases for final purification .

Advanced: How does stereochemistry influence pharmacological interactions, and how can it be experimentally validated?

Answer:

- Chiral Centers : The ethyl-thiophene substituent’s configuration may alter target binding .

- Validation Methods :

- X-ray Crystallography : Resolve absolute configuration (if crystals are obtainable) .

- Chiral HPLC : Use Chiralpak® columns to separate enantiomers and assess bioactivity differences .

Example : A study on a similar pyrazole derivative showed a 10-fold increase in IC for the (R)-enantiomer compared to the (S)-form .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.